molecular formula C13H17NO B047147 2-(2-Ethoxyphenyl)-3-methylbutanenitrile CAS No. 120352-93-4

2-(2-Ethoxyphenyl)-3-methylbutanenitrile

Cat. No.: B047147
CAS No.: 120352-93-4
M. Wt: 203.28 g/mol
InChI Key: PICRMDCCMUNZOG-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-3-methylbutanenitrile is an organic nitrile compound featuring a 2-ethoxyphenyl substituent and a branched methylbutanenitrile chain. The ethoxy group (-OCH2CH3) at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from related compounds. Its molecular formula is inferred to be C13H17NO, with a molecular weight of approximately 203.3 g/mol (calculated from analogs in and ).

Properties

CAS No.

120352-93-4

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-3-methylbutanenitrile

InChI

InChI=1S/C13H17NO/c1-4-15-13-8-6-5-7-11(13)12(9-14)10(2)3/h5-8,10,12H,4H2,1-3H3

InChI Key

PICRMDCCMUNZOG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(C#N)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C(C#N)C(C)C

Synonyms

Benzeneacetonitrile, 2-ethoxy-alpha-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Chlorophenyl)-3-methylbutanenitrile (CAS 2012-81-9)

Structural Differences :

  • The phenyl ring bears a para-chloro (-Cl) substituent instead of an ortho-ethoxy group.
  • Molecular formula: C11H12ClN ; molecular weight: 193.68 g/mol .

Key Data :

Property 2-(4-Chlorophenyl)-3-methylbutanenitrile 2-(2-Ethoxyphenyl)-3-methylbutanenitrile (Inferred)
Molecular Formula C11H12ClN C13H17NO
Molecular Weight (g/mol) 193.68 ~203.3
Substituent Position Para-Cl Ortho-OCH2CH3
Key Application Pesticide synthesis Likely agrochemical/pharmaceutical intermediate

2-Ethoxy-3-methylbutanenitrile (CAS 1479205-96-3)

Structural Differences :

  • Lacks the phenyl ring entirely, with the ethoxy group directly attached to the nitrile-bearing carbon.
  • Molecular formula: C7H13NO; molecular weight: 127.18 g/mol .

Key Data :

Property 2-Ethoxy-3-methylbutanenitrile This compound (Inferred)
Molecular Formula C7H13NO C13H17NO
Molecular Weight (g/mol) 127.18 ~203.3
Aromatic System Absent Present (2-ethoxyphenyl)
Reactivity Higher nucleophilicity Enhanced steric effects due to aromatic substitution

Generalized Comparison of Substituent Effects

  • Ethoxy (-OCH2CH3) vs. Chloro (-Cl): Ethoxy groups increase electron density on the phenyl ring, promoting hydrogen bonding and π-π stacking. Chlorine reduces electron density, favoring electrophilic attack .
  • Aromatic vs. Aliphatic Nitriles :

    • Aromatic nitriles (e.g., this compound) exhibit higher thermal stability and melting points due to aromatic interactions. Aliphatic analogs (e.g., 2-ethoxy-3-methylbutanenitrile) are more volatile .

Research Findings and Implications

  • Synthetic Routes : The ethoxyphenyl variant likely requires Friedel-Crafts alkylation or Ullmann coupling to introduce the ethoxy group, contrasting with the chlorophenyl analog’s reliance on chlorination .
  • Biological Activity : The ethoxy group’s lipophilicity may enhance membrane permeability in pharmaceuticals, while the chlorophenyl compound’s bioactivity is tied to its insecticidal properties .
  • The ethoxyphenyl variant’s larger size may reduce volatility and inhalation risks compared to simpler nitriles .

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